molecular formula C26H27FO4 B15251525 (2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran

(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran

Cat. No.: B15251525
M. Wt: 422.5 g/mol
InChI Key: QHATWYOTYPLTII-ZJSPYRCASA-N
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Description

(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran is a synthetic organic compound with a complex structure It is characterized by the presence of multiple benzyloxy groups and a fluorine atom attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran typically involves multiple steps. One common approach is the protection of hydroxyl groups followed by the introduction of the fluorine atom. The benzyloxy groups are introduced through benzylation reactions, which involve the reaction of the hydroxyl groups with benzyl halides in the presence of a base. The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert benzyloxy groups to hydroxyl groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.

Scientific Research Applications

(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran involves its interaction with specific molecular targets. The benzyloxy groups and the fluorine atom can interact with enzymes or receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-chlorotetrahydrofuran: Similar structure but with a chlorine atom instead of fluorine.

    (2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-bromotetrahydrofuran: Similar structure but with a bromine atom instead of fluorine.

    (2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-iodotetrahydrofuran: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran imparts unique properties, such as increased lipophilicity and metabolic stability. These properties can enhance its potential as a pharmaceutical agent and make it distinct from its halogenated analogs.

Properties

Molecular Formula

C26H27FO4

Molecular Weight

422.5 g/mol

IUPAC Name

(2S,3S,4R,5R)-3-fluoro-2,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane

InChI

InChI=1S/C26H27FO4/c27-24-25(29-17-21-12-6-2-7-13-21)23(19-28-16-20-10-4-1-5-11-20)31-26(24)30-18-22-14-8-3-9-15-22/h1-15,23-26H,16-19H2/t23-,24+,25-,26+/m1/s1

InChI Key

QHATWYOTYPLTII-ZJSPYRCASA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)F)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)F)OCC4=CC=CC=C4

Origin of Product

United States

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